molecular formula C11H16N6 B1446113 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1955515-15-7

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1446113
M. Wt: 232.29 g/mol
InChI Key: JXOKSASWVIGQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” is a nitrogen-containing heterocyclic compound . It belongs to the class of triazolo-pyrazine derivatives, which have been found to exhibit a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .


Synthesis Analysis

The synthesis of triazolo-pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent affords [1,2,4]-triazolo[4,3-a]quinoxaline .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” can be characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A crystal of N-{[(4-chlorophenyl)-3-(trifluoromethyl)]-5,6-dihydro-[1,2,4]triazolo[4,3-a]}pyrazine-7(8H)-carboxamide was prepared and analyzed using X-ray crystallography .


Chemical Reactions Analysis

The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine” can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

  • Antiviral and Antimicrobial Activities

    • Field : Medicinal Chemistry
    • Application : A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized as potential antiviral and antimicrobial agents .
    • Methods : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
    • Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .
  • Antibacterial Activities

    • Field : Medicinal Chemistry
    • Application : The antibacterial activities of fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested .
    • Methods : The antibacterial activities were tested using the microbroth dilution method .
    • Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
  • Anticancer Activities

    • Field : Medicinal Chemistry
    • Application : Triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .
    • Methods : The compounds were synthesized and their IC50 values were evaluated against the cancer cell lines .
    • Results : Among them, the compound with most potential exhibited excellent results .
  • Antifungal Activities

    • Field : Medicinal Chemistry
    • Application : The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections .
    • Methods : The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
    • Results : It was reported that [1,3,4]oxadiazole moiety enhances the antimicrobial activity .
  • Antioxidant Activities

    • Field : Medicinal Chemistry
    • Application : Triazole derivatives have been found to exhibit antioxidant potential .
    • Methods : The antioxidant potential of substituted 1,2,4-triazole analogues was evaluated .
    • Results : The results confirmed the therapeutic importance of triazole derivatives as antioxidants .
  • Antiviral Activities

    • Field : Medicinal Chemistry
    • Application : Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized as potential antiviral agents .
    • Methods : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
    • Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and one compound showed promising antiviral activity .

properties

IUPAC Name

3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOKSASWVIGQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
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3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
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3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
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3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
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3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

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